

# Application Note: HPLC-FLD Determination of Fumonisin B2

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## Compound Focus: Fumonisin B2

CAS No.: 116355-84-1

Cat. No.: S528547

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**1. Principle:** This method quantifies Fumonisin B1 (FB1) and **Fumonisin B2** (FB2) in corn. The analytes are extracted, cleaned up to remove matrix interferences, and then automatically derivatized online with o-phthaldialdehyde (OPA) to form highly fluorescent compounds. Separation and quantification are achieved using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) [1] [2].

**2. Significance:** Fumonisin B2 is a mycotoxin produced by *Fusarium* fungi, commonly contaminating corn globally. FB2 is classified as a Group 2B possible human carcinogen, and exposure is linked to serious animal and human health issues. Robust monitoring is essential for food safety and regulatory compliance [1] [3].

## Materials and Methods

### Reagents and Standards:

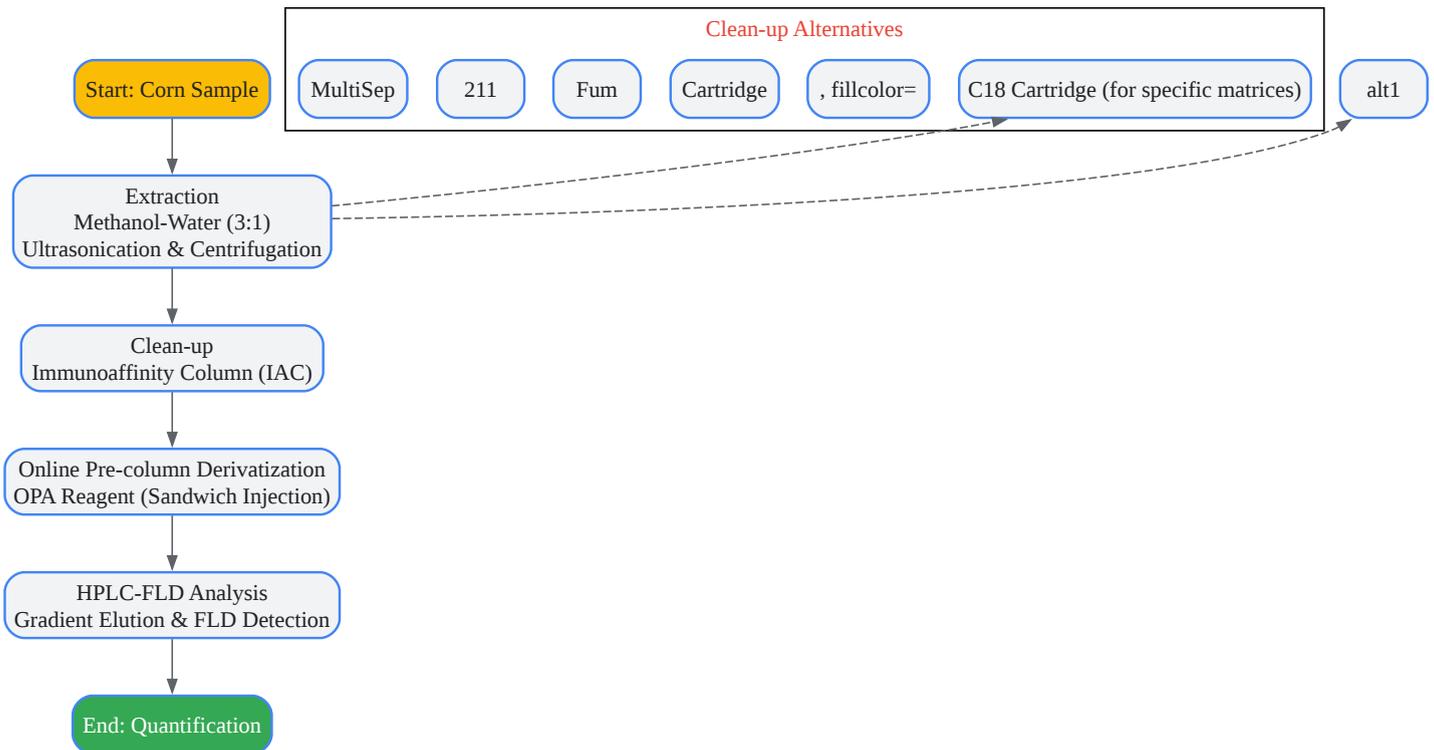
- **Fumonisin Standards:** FB1 and FB2 certified reference standards.
- **Derivatization Reagent:** o-Phthaldialdehyde (OPA) with 2-mercaptoethanol (2-ME) [2].
- **Solvents:** HPLC-grade methanol, acetonitrile, and water. Analytical-grade formic acid and acetic acid.
- **Extraction Solvent:** Methanol-water (e.g., 3:1, v/v) [3] [4].
- **Clean-up Columns:** FumoniStar Immunoaffinity Columns (IACs) [1] [5]. Alternative: MultiSep 211 Fum cartridge [1].

## Equipment:

- **HPLC-FLD System:** Equipped with a quaternary pump, autosampler, column thermostat, and fluorescence detector.
- **Chromatographic Column:** C18 column (e.g., 150 mm × 4.6 mm, 3.5 μm) [3].
- **Sample Preparation:** Analytical balance, centrifuge, vortex mixer, ultrasonic bath, and necessary pipettes and tubes.

## Experimental Protocol

The entire analytical workflow, from sample preparation to final quantification, is summarized below.



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## 1. Sample Preparation:

- **Grinding:** Grind the corn sample to a fine, homogeneous meal using a laboratory mill [3].
- **Extraction:** Weigh 5.0 g of ground corn into a polypropylene tube. Add 25 mL of methanol-water (3:1, v/v) [3].
- **Agitation:** Mix thoroughly using a vortex mixer for 15-30 seconds, then extract using an ultrasonic bath for 10 minutes at room temperature [3].
- **Clarification:** Centrifuge the extract at 5000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm membrane filter prior to clean-up [3].

## 2. Sample Clean-up (Using Immunoaffinity Column):

- **Dilution:** Dilute the filtered extract with phosphate-buffered saline (PBS) as per the manufacturer's instructions [5].
- **Column Preparation:** Condition the FumoniStar IAC by passing 10 mL of PBS at a flow rate of 1-2 drops per second.
- **Sample Loading:**
  - Pass the diluted extract through the conditioned IAC.
  - Wash the column with 10 mL of PBS or water to remove interfering compounds.
  - Ensure the column is completely dry after washing.
- **Elution:** Slowly pass 1.5 mL of HPLC-grade methanol through the column to elute the fumonisins. Collect the eluate in a vial.
- **Evaporation & Reconstitution:** Gently evaporate the methanol eluate to dryness under a stream of nitrogen. Reconstitute the dry residue in 1 mL of methanol-water (3:1, v/v) for HPLC analysis [3].

## 3. HPLC-FLD Analysis with Online Derivatization:

- **Chromatographic Conditions:**
  - **Column:** C18 column (e.g., 150 mm × 4.6 mm, 3.5 μm)
  - **Mobile Phase A:** Water with 0.1% acetic acid, pH adjusted to ~3.3 [2]. *Alternative:* 1.5 mM formic acid [1].
  - **Mobile Phase B:** Methanol or Acetonitrile.
  - **Gradient Program:** | Time (min) | % A | % B | | :--- | :--- | :--- | | 0 | 50 | 50 | | 10 | 40 | 60 | | 15 | 30 | 70 | | 20 | 50 | 50 |
  - **Flow Rate:** 1.0 mL/min [2].
  - **Column Temperature:** 32°C [1].
  - **Injection Volume:** 10-20 μL.
  - **Detection:** Fluorescence detection with **Excitation (Ex)** at 335 nm and **Emission (Em)** at 440 nm [2].
- **Online Derivatization:**
  - The autosampler is programmed to perform a "sandwich" injection: aspirate OPA reagent, then the sample, then OPA reagent again. This ensures efficient and reproducible mixing [1].
  - The reaction occurs at room temperature, and the derivative is stable for at least 15 minutes [2].

## Method Validation Data

The following tables summarize typical performance characteristics obtained when validating this method.

**Table 1: Analytical Performance Characteristics [1] [2]**

Parameter	FB1	FB2
Limit of Detection (LOD)	0.006 µg/mL (6 µg/kg)	0.012 µg/mL (12 µg/kg)
Limit of Quantification (LOQ)	0.10 mg/kg	0.26 mg/kg
Linearity (R <sup>2</sup> )	≥ 0.99	≥ 0.99
Recovery (%)	85.6 - 119.2	85.6 - 119.2
Repeatability (Intra-day RSD%)	0.85%	0.83%

Table 2: Clean-up Method Recovery Comparison in Different Matrices [1]

Clean-up Method	Corn / Cornmeal	Wheat Flour	Dried Figs & Raisins
Immunoaffinity Column (IAC)	Optimal (70-120%)	Optimal (70-120%)	Optimal (70-120%)
MultiSep 211	Not Optimal	Not Optimal	Good Recoveries
C18 Cartridge	Not Optimal	Acceptable Recoveries	Acceptable Recoveries

## Key Advantages and Troubleshooting

### Advantages of the Method:

- **Enhanced Stability:** Online derivatization overcomes the instability of manual OPA derivatives, improving precision [1].
- **Improved Compatibility:** Using formic acid instead of potassium phosphate in the mobile phase prevents salt precipitation, protecting the HPLC system [1].
- **High Sensitivity:** Low LODs and LOQs make the method suitable for monitoring regulatory limits (e.g., EU maximum level of 1000 µg/kg for FB1+FB2) [3].
- **Robustness:** IAC clean-up provides high selectivity and consistent recoveries across various matrices [1] [5].

**Troubleshooting:**

- **Poor Recovery:** Ensure IAC columns are properly conditioned and not overloaded. Verify the elution solvent is fresh and the evaporation step is not too aggressive.
- **Unstable Baseline:** Check the mobile phase pH and ensure the derivatization reagent is fresh. The OPA reagent is typically stable for 7 days [2].
- **Low Peak Response:** Confirm the derivatization protocol in the autosampler is correctly set, especially the "sandwich" injection sequence [1].

## Conclusion

This protocol provides a robust, sensitive, and reproducible HPLC-FLD method for the simultaneous determination of FB1 and FB2 in corn. The implementation of automated online derivatization and an optimized mobile phase offers significant advantages over conventional methods, making it highly suitable for food safety monitoring and regulatory analysis.

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To cite this document: Smolecule. [Application Note: HPLC-FLD Determination of Fumonisin in Corn]. Smolecule, [2026]. [Online PDF]. Available at:

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